3,4-dihydro-2H-1,5-benzodioxepin-7-ol
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,10H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZXDPIVPFBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63712-27-6 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,4 Dihydro 2h 1,5 Benzodioxepin 7 Ol and Its Derivatives
Established Synthetic Routes to the 1,5-Benzodioxepin Core
The formation of the 1,5-benzodioxepin core is a central challenge in synthesizing this class of compounds. The most common strategies involve forming two ether linkages between a catechol derivative and a three-carbon chain, followed by cyclization.
The creation of the seven-membered dioxepin ring is the key step in synthesizing the bicyclic system. Several cyclization strategies have been effectively employed.
One of the most established methods is the Dieckmann condensation , which is an intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester. core.ac.ukmnstate.eduyoutube.com This approach is famously used in the multi-step synthesis of the fragrance compound Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), a structural analog of the target compound. msu.eduresearchgate.net The synthesis begins with a Williamson ether synthesis to attach two ester-containing side chains to a catechol, followed by the base-catalyzed intramolecular cyclization to form the seven-membered ring. google.com
Another powerful and more modern technique for forming cyclic structures is Ring-Closing Metathesis (RCM) . masterorganicchemistry.com This reaction uses ruthenium-based catalysts, such as Grubbs' catalyst, to form a cycloalkene from a diene precursor. chemicalbook.com For the synthesis of 2H-1,5-benzodioxepin derivatives, a catechol is first O-alkylated with allyl bromide. The resulting 1,2-bis(allyloxy)benzene derivative is then subjected to RCM, which efficiently forms the seven-membered ring and a carbon-carbon double bond. chemicalbook.com RCM is valued for its high functional group tolerance and its ability to form rings of various sizes, including the seven-membered system of benzodioxepins. masterorganicchemistry.com
A summary of these key cyclization reactions is presented below.
| Reaction Name | Description | Key Reagents/Catalysts | Typical Precursor |
| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester. | Strong base (e.g., Sodium ethoxide, Potassium t-butoxide) | A diester, such as 4-methylcatechol (B155104) dimethylacetate |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene to form a cycloalkene. | Ruthenium catalysts (e.g., Grubbs' catalyst) | 1,2-bis(allyloxy)benzene derivative |
Constructing the bicyclic dioxepin system typically requires a multi-step approach, starting from a substituted catechol. The synthesis of Calone 1951® provides a well-documented example of such a strategy. msu.edu
The process generally involves three main stages:
Double O-alkylation : A substituted catechol (e.g., 4-methylcatechol) is reacted with an appropriate alkylating agent via the Williamson ether synthesis. google.com For the Dieckmann route, this involves reacting the catechol with two equivalents of an α-haloacetate, such as methyl bromoacetate, in the presence of a base to form a diester intermediate. msu.edu
Cyclization : The intermediate is then cyclized to form the seven-membered ring. As described previously, this is often achieved through a Dieckmann condensation. core.ac.ukmnstate.edu
Decarboxylation : The β-keto ester resulting from the Dieckmann cyclization is subsequently hydrolyzed and decarboxylated, typically by heating in an acidic or basic aqueous solution, to yield the final benzodioxepinone product. msu.edu
An alternative multi-step pathway involves the reaction of a catechol with a 1,3-dihalo-2-propanol derivative or epichlorohydrin. This method forms the seven-membered ring through two sequential nucleophilic substitution reactions, building the heterocyclic ring onto the catechol base.
Direct Functionalization Strategies for 3,4-Dihydro-2H-1,5-benzodioxepin-7-ol
Synthesizing the specific target compound, this compound, requires the presence of a hydroxyl group at the C7 position of the aromatic ring. This can be achieved either by starting with a precursor that already contains the hydroxyl group or by functionalizing the aromatic ring of a pre-formed benzodioxepin system.
The most direct synthetic route to this compound involves starting with a benzene (B151609) ring that is already appropriately substituted. The logical precursor for this approach is 1,2,4-benzenetriol (B23740) (hydroxyquinol). chemicalbook.comresearchgate.netwikipedia.org
In this proposed synthesis, 1,2,4-benzenetriol would be reacted with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane (B121459) or 1,3-dichloro-2-propanol, under basic conditions. The two adjacent hydroxyl groups at positions C1 and C2 would form ether linkages with the three-carbon unit to create the seven-membered dioxepin ring, leaving the hydroxyl group at C4 (which becomes C7 in the final product) intact. To prevent unwanted side reactions, the more reactive C4 hydroxyl group might require a protecting group during the cyclization step, which would be removed in the final step of the synthesis.
Another potential strategy is the demethylation of a 7-methoxy derivative. If 7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin were synthesized (starting from 4-methoxycatechol), the methyl ether could be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the desired 7-hydroxyl group.
If one starts with an unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin, the introduction of substituents onto the aromatic ring is governed by the principles of electrophilic aromatic substitution . msu.edumasterorganicchemistry.comlibretexts.org The two ether oxygen atoms attached to the benzene ring are electron-donating groups through resonance. As such, they are activating groups and act as ortho, para-directors. mnstate.edulibretexts.org
This means that incoming electrophiles will be directed primarily to the positions ortho and para to the oxygen atoms. In the 1,5-benzodioxepin system, the C7 and C8 positions are ortho to one of the ether oxygens, making them the most activated sites for substitution. Steric hindrance may influence the ratio of substitution between these two positions.
Standard electrophilic aromatic substitution reactions could be applied to introduce various functional groups, which could then be converted to a hydroxyl group if necessary.
| Reaction | Reagents | Electrophile (E⁺) | Expected Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepin |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 7-Alkyl-3,4-dihydro-2H-1,5-benzodioxepin |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 7-Acyl-3,4-dihydro-2H-1,5-benzodioxepin |
Advanced Synthetic Transformations for Benzodioxepin Analogs
Modern synthetic chemistry offers advanced methods for creating complex molecules like benzodioxepin analogs. Beyond the RCM approach already discussed, other sophisticated transformations are being developed. For instance, an efficient methodology for synthesizing halogenated benzodioxepinones has been developed via a tandem oxidation and iodolactonization reaction. acs.org This method uses a copper catalyst to mediate the reaction of 2-O-tethered alkenyl benzaldehydes, showcasing a modern approach to building functionalized seven-membered lactones. acs.org
Furthermore, the creation of diverse analogs often involves post-synthesis modification of the core structure. Research in fragrance chemistry, for example, has explored a variety of modifications to the benzodioxepinone skeleton of Calone 1951®. These include transformations of the ketone group, altering the substitution pattern on the aromatic ring, and even changing the size of the heterocyclic ring to produce related benzodioxane (six-membered) or benzodioxocine (eight-membered) systems. numberanalytics.com Such advanced synthetic efforts are crucial for exploring structure-activity relationships in various fields, from materials science to medicinal chemistry. numberanalytics.com
Ring-Closing Metathesis (RCM) in Benzodioxepin and Benzodioxocin Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including the benzodioxepin and benzodioxocin frameworks. researchgate.netresearchgate.netwikipedia.org This reaction, catalyzed by metal complexes, typically ruthenium-based, facilitates the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org The formation of the stable ethylene molecule provides a strong thermodynamic driving force for the reaction. organic-chemistry.org
The strategic application of RCM has proven effective in constructing the seven-membered rings of 2H-1,5-benzodioxepin derivatives and the eight-membered rings of 2,5-dihydro-1,6-benzodioxocin derivatives. researchgate.netresearchgate.net The success of the RCM approach is often dependent on the choice of catalyst, with second-generation Grubbs' catalysts showing enhanced reactivity and functional group tolerance. organic-chemistry.org The reaction conditions, such as solvent and temperature, also play a crucial role in optimizing the yield and selectivity of the desired cyclic product.
One of the key advantages of RCM is its ability to tolerate a broad range of functional groups, allowing for the synthesis of structurally complex molecules. wikipedia.org This has made it a favored method in the synthesis of natural products and other biologically active compounds containing the benzodioxepin core. wikipedia.org
Mitsunobu Reaction for Alkylation and Stereochemical Inversion
The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and thioethers. organic-chemistry.orgnih.gov This reaction typically involves an alcohol, a nucleophile (often with an acidic proton), a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyoutube.com
A key feature of the Mitsunobu reaction is its ability to proceed with a clean inversion of stereochemistry at the alcohol center, making it a powerful tool for the stereoselective synthesis of chiral molecules. organic-chemistry.orgyoutube.com This stereochemical inversion occurs via an SN2 mechanism. chem-station.com The reaction is particularly valuable in the synthesis of natural products and other complex organic molecules where precise control of stereochemistry is essential. nih.govchem-station.com
In the context of benzodioxepin synthesis, the Mitsunobu reaction can be employed for the alkylation of phenolic precursors and for the inversion of stereogenic centers in chiral building blocks. For sterically hindered alcohols, modifications to the standard protocol, such as the use of 4-nitrobenzoic acid, have been shown to improve yields. orgsyn.org While the reaction is highly effective, a potential drawback is the formation of byproducts, which can sometimes complicate the purification of the desired product. chem-station.com
Suzuki Coupling for Aryl-Substituted Benzodioxepinones
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. youtube.com This reaction has become one of the most important and widely used methods for the synthesis of biaryl compounds and other conjugated systems. nih.gov
In the synthesis of aryl-substituted benzodioxepinones, the Suzuki coupling provides a powerful method for introducing aryl groups onto the benzodioxepin scaffold. This can be achieved by coupling an appropriately functionalized benzodioxepinone, bearing a halide or triflate group, with an arylboronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization in complex syntheses. youtube.com
The choice of palladium catalyst, ligand, and base can significantly influence the efficiency and outcome of the Suzuki coupling. youtube.com Acyl chlorides can also be employed as electrophiles in Suzuki couplings, leading to the formation of aryl ketones, which can be key intermediates in the synthesis of certain benzodioxepinone derivatives. mdpi.com
Tandem Oxidation and Iodolactonization Protocols
A novel and efficient methodology for the synthesis of halogenated benzodioxepinones involves a tandem oxidation and iodolactonization reaction of 2-O-tethered alkenyl benzaldehydes. nih.govacs.org This process is typically mediated by a copper(I) iodide (CuI) catalyst and a tertiary-butyl hydroperoxide (TBHP) oxidant. nih.gov
The reaction proceeds through an initial oxidation of the aldehyde to a carboxylic acid, which is then followed by an iodolactonization step. nih.govacs.orgnih.gov This tandem approach allows for the construction of the benzodioxepinone ring system and the introduction of an iodine atom in a single operational step, which is advantageous in terms of atom economy and procedural simplicity. The reaction is compatible with a variety of functional groups and generally provides moderate to good yields of the desired products. acs.orgnih.gov
The resulting iodinated benzodioxepinones can serve as versatile intermediates for further synthetic transformations, allowing for the introduction of other functional groups such as thiocyanates, azides, thioethers, and triazoles. nih.govnih.gov This extends the synthetic utility of the tandem oxidation and iodolactonization protocol for the creation of a diverse range of benzodioxepin derivatives.
Strategies for Stereoselective Synthesis of Chiral Benzodioxepin Derivatives
The development of stereoselective methods for the synthesis of chiral benzodioxepin derivatives is of significant interest due to the often-differing pharmacological activities of enantiomers. jocpr.com Several strategies have been employed to achieve high levels of stereocontrol in these syntheses, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. jocpr.comnumberanalytics.com
Chiral auxiliaries can be temporarily incorporated into the substrate to direct the stereochemical outcome of a particular reaction. After the desired stereocenter has been established, the auxiliary can be removed. Optimizing reaction conditions and designing new, more selective chiral auxiliaries are key strategies for improving the diastereoselectivity of these reactions. numberanalytics.com
Asymmetric catalysis , utilizing chiral catalysts such as transition metal complexes or organocatalysts, is a highly efficient approach for the enantioselective synthesis of chiral molecules. jocpr.com These catalysts can promote the formation of one enantiomer over the other with high selectivity. jocpr.com For instance, a relay catalysis system combining a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium (B103445) salts has been developed for the synthesis of chiral azepines, a strategy that could potentially be adapted for benzodioxepin synthesis. researchgate.net
Biocatalysis , which employs enzymes as catalysts, offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity. jocpr.com
Multicomponent Reactions (MCRs) and Ugi-Deprotection-Cyclization (UDC) Strategies for Related Benzodiazepine Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers high atom economy, efficiency, and the ability to rapidly generate diverse molecular scaffolds. nih.govrug.nl The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR, typically involving an isocyanide, an acid, an amine, and a carbonyl compound. beilstein-journals.org
While not directly applied to this compound in the provided context, MCRs, and specifically the Ugi-Deprotection-Cyclization (UDC) strategy, have been successfully employed for the synthesis of related heterocyclic scaffolds, such as 1,4-benzodiazepines. beilstein-journals.orgnih.gov The UDC strategy involves an initial Ugi reaction using a protected bifunctional starting material. Subsequent removal of the protecting group triggers an intramolecular cyclization to form the desired heterocyclic ring system. nih.govnih.gov
This approach allows for the rapid assembly of complex molecular architectures from simple starting materials. nih.govrug.nl For example, aminophenylketones and methyl anthranilate have been used as building blocks in UDC strategies to access various 1,4-benzodiazepine (B1214927) scaffolds. nih.gov The versatility of MCRs and the UDC strategy suggests their potential applicability for the innovative synthesis of benzodioxepin-related structures.
Optimization of Synthetic Methods and Yield Enhancement in Benzodioxepin Chemistry
The optimization of synthetic routes to benzodioxepin derivatives is crucial for improving reaction efficiency, increasing product yields, and ensuring scalability. beilstein-journals.orgsemanticscholar.org This involves a systematic investigation of various reaction parameters, including catalysts, reagents, solvents, temperature, and reaction time. nih.gov
In the context of Ring-Closing Metathesis (RCM) , optimization can involve screening different ruthenium catalysts to find one that provides the best balance of reactivity and stability for a particular substrate. nih.gov The addition of additives like phenol (B47542) or 1,4-benzoquinone (B44022) has been shown to suppress unwanted side reactions such as olefin isomerization, thereby enhancing the yield of the desired cyclic product. nih.gov
For tandem reactions , such as the oxidation and iodolactonization protocol, careful optimization of the catalyst and oxidant loading, as well as the reaction temperature, is necessary to achieve high yields and minimize the formation of byproducts. acs.orgnih.gov
Modern approaches to reaction optimization increasingly employ high-throughput experimentation (HTE) and machine learning algorithms. beilstein-journals.orgsemanticscholar.orgresearchgate.net These methods allow for the rapid screening of a large number of reaction conditions and can identify optimal parameters more efficiently than traditional one-variable-at-a-time approaches. beilstein-journals.org Bayesian optimization, for example, is a powerful machine learning technique that can guide the exploration of the reaction space to find high-yielding conditions with a reduced number of experiments. researchgate.netnih.gov The use of automated flow reactors can further accelerate the optimization process by allowing for rapid changes in reaction parameters and real-time analysis of the reaction output. nih.govchemrxiv.org
Structure Property Relationships and Molecular Interactions
Investigation of Structure-Reactivity Relationships within the Benzodioxepin Framework
The reactivity of the 3,4-dihydro-2H-1,5-benzodioxepin framework is fundamentally linked to its structural features. The fusion of a benzene (B151609) ring with a seven-membered dioxepin ring creates a system with distinct electronic and conformational properties that dictate its chemical behavior.
Research into the synthesis of benzodioxepinones and related structures has provided insights into the reactivity of this heterocyclic system. For instance, the synthesis of halogenated benzodioxepinones has been achieved through tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes. nih.gov This process involves the initial oxidation of an aldehyde to a carboxylic acid, followed by an iodolactonization step. nih.gov The compatibility of this reaction with various functional groups highlights the robustness of the benzodioxepin framework under these conditions. nih.gov
The stability and reactivity of the dioxepin ring itself is noteworthy. For example, the synthesis of certain derivatives has shown the stability of the dioxepin system under conditions such as demethylation with boiling hydrobromic acid.
Impact of Substituent Electronic and Steric Effects on Chemical Behavior
The hydroxyl group at the 7-position of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol is an electron-donating group. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. This activation of the aromatic ring makes it more susceptible to electrophilic aromatic substitution reactions. The synthesis of various substituted benzodioxepin analogues for olfactory evaluation has demonstrated how different substituents on the aromatic ring can be incorporated, often requiring alternative synthetic pathways to accommodate their electronic nature. core.ac.uk
Steric effects, arising from the spatial arrangement of atoms, also play a crucial role. Bulky substituents can hinder the approach of reactants to a particular site, thereby influencing the regioselectivity of a reaction. In the context of structure-odor relationships, both electronic and steric factors of substituents are critical in determining the interaction of the molecule with olfactory receptors. researchgate.net The size and shape of a substituent can dictate how well the molecule fits into a receptor's binding pocket, while its electronic properties can influence the strength of the interaction.
The table below summarizes the general influence of different types of substituents on the aromatic ring of the benzodioxepin framework.
| Substituent Type | Electronic Effect | Steric Effect | Impact on Reactivity |
| Electron-Donating (e.g., -OH, -OCH3) | Activates the aromatic ring towards electrophilic substitution. | Can influence regioselectivity based on size. | Increases the rate of electrophilic aromatic substitution. |
| Electron-Withdrawing (e.g., -NO2, -CN) | Deactivates the aromatic ring towards electrophilic substitution. | Can direct substitution to specific positions due to steric hindrance at others. | Decreases the rate of electrophilic aromatic substitution. |
| Halogens (e.g., -Cl, -Br) | Deactivating via induction, but ortho, para-directing via resonance. | Size increases down the group, potentially increasing steric hindrance. | Slower reaction rates compared to benzene, but directs incoming electrophiles to ortho and para positions. |
| Alkyl Groups (e.g., -CH3) | Weakly activating through induction and hyperconjugation. | Can create steric hindrance, especially for larger alkyl groups. | Increases the rate of electrophilic aromatic substitution. |
Conformational Analysis of the Seven-Membered Dioxepin Ring
The seven-membered dioxepin ring of 3,4-dihydro-2H-1,5-benzodioxepin is not planar and can adopt several conformations. The preferred conformation is a result of a delicate balance between minimizing torsional strain, van der Waals interactions, and angle strain.
Studies utilizing ultraviolet absorption spectra have been employed to determine the angle of twist between the plane of the aromatic ring and the planes containing the oxygen bonds in 3,4-dihydro-2H-1,5-benzodioxepin and its derivatives. rsc.org This angle provides insight into the conformation of the heterocyclic ring. rsc.org
The unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin ring has been shown to exist predominantly in a chair conformation. rsc.org This chair conformation is largely unaffected by substitution at the 2- and 4-positions of the dioxepin ring. rsc.org However, substitution at the 3-position can have a significant impact on the conformational equilibrium. rsc.org The introduction of alkyl, methylene (B1212753), or substituted methylene groups at the 3-position leads to a notable increase in the proportion of the alternative skew conformation. rsc.org This shift in conformational preference is driven by the steric interactions introduced by the substituent at the 3-position, which destabilize the chair form.
Computational Studies on Molecular Interactions and Potential Binding Modes
Computational chemistry provides powerful tools to investigate the molecular interactions of this compound and to predict its potential binding modes with biological targets such as proteins and enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between a ligand, such as this compound, and a protein receptor at the atomic level. researchgate.net
While specific docking studies for this compound are not extensively reported in the provided literature, the general methodology can be applied to profile its potential interactions. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. The simulation then explores various possible binding poses and scores them based on a scoring function that estimates the binding affinity.
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov For this compound, the hydroxyl group and the ether oxygens are potential hydrogen bond donors and acceptors, respectively, which could play a crucial role in its binding to a receptor.
Building upon molecular docking, various computational methods can be used to predict the binding affinity of a ligand for its target. Binding affinity is a measure of the strength of the interaction between a single biomolecule (e.g., a protein) and its ligand.
Computational models can calculate the binding free energy, which is a key determinant of binding affinity. These calculations can range from relatively simple scoring functions used in initial docking screens to more rigorous and computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) calculations.
The predicted binding affinity can help in prioritizing compounds for further experimental testing and in understanding the structure-activity relationships within a series of analogues. For this compound, predicting its binding affinity to various potential targets could guide the exploration of its pharmacological or other biological activities.
Structure-Odor-Relationship (SOR) Studies
The relationship between the chemical structure of a molecule and its perceived odor is a complex field of study known as Structure-Odor-Relationship (SOR). The benzodioxepin framework has been a subject of interest in this area, largely due to the commercial success of the fragrance ingredient Calone 1951®, which is 7-methyl-2H-1,5-benzodioxepin-3(4H)-one. core.ac.uk This compound is known for its distinct "marine" or "watermelon" scent. glpbio.comglpbio.com
Studies on analogues of Calone 1951® have provided valuable insights into the SOR of the benzodioxepin system. The olfactory character is highly dependent on the substituents on both the aromatic and the seven-membered rings. core.ac.uk
Key findings from SOR studies on benzodioxepin analogues include:
The importance of the aromatic ring: Replacement of the aromatic ring with a saturated counterpart generally leads to a loss of the characteristic marine odor, indicating that the aromatic moiety is a crucial binding motif for the marine odor receptor(s). researchgate.net
Influence of substituents on the aromatic ring: The nature and position of substituents on the aromatic ring significantly alter the odor profile. researchgate.net For example, the introduction of different functional groups can lead to a diverse range of olfactory characters. researchgate.net
Role of the seven-membered ring and its conformation: The size and functionality of the heterocyclic ring contribute significantly to the conformation of the molecule and, consequently, its odor. core.ac.uk The reduction of the carbonyl group in Calone 1951® to an alcohol results in a compound described as "fruity, without character, very weak," demonstrating the critical role of this functional group in the marine odor. researchgate.net
While specific SOR data for this compound is not detailed in the provided search results, the extensive research on related benzodioxepin analogues suggests that the presence and position of the hydroxyl group would significantly influence its odor profile compared to other derivatives.
The table below presents a summary of some benzodioxepin derivatives and their reported olfactory characteristics.
| Compound Name | Structure | Olfactory Notes |
| Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one) | 7-methyl substituent, carbonyl at C3 | Marine, watermelon, fresh |
| 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | 7-methyl substituent, hydroxyl at C3 | Fruity, weak, without character researchgate.net |
| Saturated benzodioxepinone analogues | Saturated six-membered ring instead of benzene | Loss of marine character, weak odors researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the precise arrangement of atoms within the 3,4-dihydro-2H-1,5-benzodioxepin-7-ol structure.
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The seven-membered dioxepin ring would exhibit signals for the two pairs of methylene (B1212753) protons (-O-CH₂- and -CH₂-CH₂-), which would likely appear as complex multiplets due to spin-spin coupling. A broad singlet, characteristic of a phenolic hydroxyl group (-OH), would also be present.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in the structure. The chemical shifts would differentiate the aromatic carbons (four of which are protonated and two are quaternary) from the aliphatic carbons of the dioxepin ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2,4 | -O-CH₂- | ~ 4.2 (t) | ~ 70-75 |
| 3 | -CH₂- | ~ 2.2 (quint) | ~ 30-35 |
| 6 | Ar-H | ~ 6.4-6.6 (d) | ~ 105-110 |
| 8 | Ar-H | ~ 6.4-6.6 (dd) | ~ 110-115 |
| 9 | Ar-H | ~ 6.7-6.9 (d) | ~ 120-125 |
| 7-OH | -OH | ~ 5.0-6.0 (s, broad) | - |
| 5a, 9a | Ar-C-O | - | ~ 140-150 |
| 7 | Ar-C-OH | - | ~ 150-155 |
Note: Predicted values are based on standard chemical shift ranges for analogous functional groups. Actual experimental values may vary based on solvent and other conditions.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons at positions 2, 3, and 4, confirming the trimethylene (-CH₂-CH₂-CH₂-) linkage within the dioxepin ring. It would also show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This allows for the unambiguous assignment of each protonated carbon by linking the proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular puzzle. For instance, HMBC would show correlations from the methylene protons at C-4 to the aromatic carbons at C-5a and C-6, and from the C-2 protons to the aromatic carbon C-9a, definitively confirming the fusion of the dioxepin and benzene rings. Correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern on the benzene ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and molecular formula. The monoisotopic mass of this compound is 166.06299 Da. uni.lu
High-resolution mass spectrometry (HRMS) can provide an elemental composition, confirming the molecular formula C₉H₁₀O₃. The mass spectrum also shows predictable adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve cleavage of the seven-membered ring, such as a retro-Diels-Alder type reaction or the loss of ethylene (B1197577) or formaldehyde (B43269) units, leading to characteristic fragment ions.
Table 2: Predicted Mass Spectrometry Adducts for C₉H₁₀O₃
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 167.07027 |
| [M+Na]⁺ | 189.05221 |
| [M+K]⁺ | 205.02615 |
| [M-H]⁻ | 165.05571 |
Data sourced from predicted values. uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch | 3500 - 3300 (broad) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Aryl Ether C-O | Stretch | 1260 - 1200 |
| Phenol (B47542) C-O | Stretch | ~ 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to be dominated by the π→π* transitions of the substituted benzene ring. The presence of the phenolic hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzodioxepin parent compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the absolute conformation of the molecule.
For this compound, X-ray analysis would confirm the planarity of the benzene ring and determine the exact conformation of the seven-membered dioxepin ring, which is predicted to adopt a stable chair-like conformation. To date, a crystal structure for this specific compound has not been reported in publicly available databases. In the absence of such data, computational modeling and other spectroscopic methods are often employed to predict the lowest energy conformation.
Specialized Analytical Techniques for Benzodioxepin Metal Complexes and Derivatives
The structure of this compound, containing a phenolic hydroxyl group and two ether oxygens, makes it a potential chelating ligand for a variety of metal ions. The study of the formation, stoichiometry, and stability of such metal complexes requires specialized analytical techniques.
UV-Vis Spectrophotometric Titration: This is a common method to study complex formation. By monitoring the changes in the UV-Vis spectrum of the ligand upon incremental addition of a metal ion solution, one can determine the stoichiometry of the resulting complex, often through methods like Job's plot of continuous variation.
Fluorescence Spectroscopy: If the benzodioxepin ligand or its metal complex is fluorescent, this technique can be used to study the binding events. Changes in fluorescence intensity, emission wavelength, or lifetime upon complexation can provide sensitive information about the binding constant and stoichiometry.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This powerful technique allows for the determination of all thermodynamic parameters of complex formation, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the metal-ligand interaction.
Electrochemical Methods: Techniques such as cyclic voltammetry can be used to investigate the redox properties of the metal center after complexation with the benzodioxepin ligand. The shift in the metal's redox potential upon binding can provide insights into the nature of the metal-ligand bond.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample. When applied to a crystalline or solid powder sample of this compound, SEM analysis would reveal key characteristics such as particle size, shape, and surface texture. This information is crucial for understanding the physical properties of the bulk material, which can influence its handling and formulation.
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDAX) provides elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. The EDAX detector measures the energy of these X-rays to identify the elemental composition. For a pure sample of this compound (C₉H₁₀O₃), the EDAX spectrum is expected to show significant peaks corresponding to Carbon (C) and Oxygen (O), confirming the organic nature of the compound and the absence of inorganic impurities.
Illustrative EDAX Data for this compound
| Element | Weight % (Theoretical) | Atom % (Theoretical) |
|---|---|---|
| Carbon (C) | 64.28 | 47.37 |
| Oxygen (O) | 28.54 | 26.32 |
| Hydrogen (H) | 7.19 | 26.32 |
(Note: EDAX does not detect Hydrogen)
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection of species with unpaired electrons, such as free radicals. For a diamagnetic molecule like this compound, an ESR spectrum would not be observed under normal conditions.
However, the presence of the phenol group at the 7-position makes it a potential antioxidant. Upon oxidation, it can form a stable phenoxy radical. ESR spectroscopy would be the definitive method to detect and characterize this radical intermediate. The spectrum would provide information about the g-factor and hyperfine coupling constants, which are indicative of the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei (¹H). The spin-trapping technique could also be employed to detect and identify short-lived radical species that might be formed in reactions involving this compound. nih.gov
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. The PXRD pattern is a unique fingerprint for a specific crystalline solid. For this compound, this technique would confirm whether the synthesized material is crystalline or amorphous. A crystalline sample will produce a diffraction pattern with a series of sharp peaks at specific diffraction angles (2θ), while an amorphous sample will show a broad halo. The positions and intensities of the peaks can be used to identify the crystal phase and determine the unit cell parameters. Although specific PXRD data for this compound is not publicly available, analysis of related novel crystalline compounds demonstrates the utility of this technique. nih.gov
Hypothetical PXRD Peak List for Crystalline this compound
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.8 | 5.60 | 100 |
| 21.2 | 4.19 | 80 |
| 25.5 | 3.49 | 65 |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a compound. For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose and the number of decomposition steps involved. Studies on related heterocyclic structures, such as benzodiazepines, show that thermal decomposition patterns are closely linked to the compound's chemical structure. researchgate.netnih.gov The analysis would reveal the presence of any residual solvent or water and determine the temperature range of thermal stability.
Illustrative TGA Data for this compound
| Parameter | Value |
|---|---|
| Onset of Decomposition | ~220 °C |
| Major Decomposition Step | 220-350 °C |
| % Weight Loss in Major Step | ~ 85% |
Molar Conductance Measurements
Molar conductance is a measure of a solution's ability to conduct electricity. It is primarily used to characterize ionic compounds in solution, as the conductivity is dependent on the concentration and mobility of ions. This compound is a neutral organic molecule and is not expected to dissociate into ions in common solvents. Therefore, a solution of this compound would exhibit very low molar conductivity, similar to that of the pure solvent. This measurement would be useful to confirm the non-ionic nature of the compound or to study the formation of any conductive complexes or salts derived from it.
Chromatographic Methods for Reaction Monitoring, Purity, and Yield Assessment
Chromatographic techniques are indispensable tools in the synthesis and analysis of organic compounds like this compound. They are routinely used to monitor the progress of a reaction, separate the desired product from impurities, and assess the purity and yield of the final product. The synthesis of related benzodioxepinone analogues frequently employs chromatographic purification steps. researchgate.net
Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reactions. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the disappearance of reactants and the appearance of the product.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of the compound. A validated HPLC method can be used to determine the purity of a sample with high accuracy by separating the main compound from any impurities. The area under the peak in the chromatogram is proportional to the concentration of the compound.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. It can be used to assess purity and identify byproducts. For benzodioxepine derivatives, care must be taken as some can be thermally unstable, potentially decomposing during GC analysis. nih.gov
Representative HPLC Analysis Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | ~ 5.8 min |
| Purity (Typical) | > 98% (by peak area) |
Computational Chemistry and Cheminformatics Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure of molecules. These calculations can elucidate properties like molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's stability and reactivity.
For 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, methods such as Density Functional Theory (DFT) could be utilized to model its electronic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the molecule's ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity.
Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the dioxepin ring and the hydroxyl group are expected to be nucleophilic (electron-rich) sites, while the hydrogen of the hydroxyl group would be electrophilic (electron-poor). This information is vital for predicting how the molecule will interact with other reagents and biological targets. While specific experimental data on this compound is limited, computational models can validate theoretical structures and predict their relative stabilities. uni-greifswald.de
Molecular Dynamics Simulations for Conformational Ensemble and Solvent Effects
While quantum calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its physical movements and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments.
For this compound, the seven-membered dioxepin ring possesses significant conformational flexibility. Early studies on the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin scaffold suggested it predominantly exists in a chair conformation. MD simulations could be used to explore the complete conformational ensemble of the 7-ol derivative, identifying the most stable conformers and the energy barriers between them.
The influence of the solvent is a critical factor in determining molecular conformation and behavior. researchgate.net MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, methanol). researchgate.net The phenolic hydroxyl group and the ether oxygens can act as hydrogen bond donors and acceptors, respectively. Simulations in an aqueous environment would reveal the specific hydration patterns and how intermolecular hydrogen bonds with water compete with or stabilize certain intramolecular conformations, providing a more realistic understanding of the molecule's behavior in solution. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Modeling for Predictive Chemical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activity. arxiv.org By establishing a mathematical relationship, QSAR models can predict the activity of new, untested molecules. arxiv.orgnih.gov
For the benzodioxepin class of compounds, QSAR and related structure-odour-relationship (SOR) studies have been applied, particularly to analogues of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone), to understand how structural modifications influence olfactory properties. core.ac.uk A similar methodology could be applied to this compound and its derivatives if a consistent biological activity (e.g., enzyme inhibition, receptor binding) were measured for a series of related compounds.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex 3D descriptors reflecting molecular shape and electronic properties.
Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a crucial descriptor for predicting a compound's pharmacokinetic behavior. For this compound, several key descriptors can be calculated computationally. The predicted value for XlogP (a computationally derived measure of lipophilicity) is 1.5. uni.lu This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability. Other important descriptors include the number of hydrogen bond donors and acceptors, which influence solubility and binding interactions, and the polar surface area (PSA), which is correlated with drug transport properties.
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C9H10O3 | Defines the elemental composition of the molecule. |
| Molecular Weight | 166.17 g/mol | The mass of one mole of the compound. |
| XlogP (Predicted) | 1.5 | A measure of lipophilicity, important for absorption and distribution. uni.lu |
| Hydrogen Bond Donors | 1 | Indicates the potential to donate a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | Indicates the potential to accept a hydrogen atom in a hydrogen bond. |
| Rotatable Bond Count | 1 | Relates to the conformational flexibility of the molecule. |
With a sufficiently large dataset of compounds and their measured properties, predictive models can be developed using various statistical and machine learning techniques. researchgate.netulster.ac.uk These models go beyond simple correlations to learn complex patterns within the data. Techniques such as multiple linear regression, partial least squares, support vector machines, and deep neural networks can be trained to predict a wide range of endpoints, including physicochemical properties, biological activity, and toxicity. arxiv.orgresearchgate.netnih.gov
For the benzodioxepin scaffold, semi-empirical models have been generated to understand olfactory characteristics. core.ac.uk For this compound, predictive models could be developed to estimate properties like aqueous solubility, binding affinity to a specific protein target, or potential off-target effects. Such in silico models are crucial for prioritizing compounds for synthesis and experimental testing, thereby saving significant time and resources. nih.gov
Virtual Screening and Design of Benzodioxepin Analog Libraries
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can be either structure-based, requiring the 3D structure of the target, or ligand-based, using the structure of a known active molecule as a template.
The this compound structure can serve as a scaffold or starting point for the design of a virtual combinatorial library. By defining points of variation on the scaffold (e.g., substitution on the aromatic ring, modification of the hydroxyl group), millions of virtual analogues can be generated in silico. This library can then be screened against a biological target of interest. For example, using structure-based virtual screening, the generated analogues could be computationally "docked" into the binding site of a target protein to predict their binding affinity and pose. mdpi.com
This approach allows for the rapid exploration of a vast chemical space, far larger than what can be synthesized and tested physically. nih.gov The top-scoring hits from the virtual screen become high-priority candidates for synthesis and subsequent experimental validation, streamlining the process of lead discovery. nih.gov
Applications in Advanced Organic Synthesis and Chemical Materials Science
Role as Key Synthetic Intermediates and Building Blocks for Complex Molecules
The 3,4-dihydro-2H-1,5-benzodioxepin framework is a valuable building block in organic synthesis. Its structural rigidity and the presence of functionalizable positions on the aromatic ring make it an attractive starting point for constructing more complex molecular architectures.
Derivatives of this scaffold are employed as key intermediates in the synthesis of a variety of organic compounds. For instance, the related compound 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one is a versatile intermediate used in the production of pharmaceuticals and agrochemicals. chemimpex.com Its distinct benzodioxepin structure allows for diverse functionalization, making it a key component in the development of novel therapeutic agents. chemimpex.com Similarly, 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, another close analogue, is noted for its use as an intermediate to synthesize other organic compounds and to study the chemical structure of natural products.
The phenolic hydroxyl group in 3,4-dihydro-2H-1,5-benzodioxepin-7-ol provides a reactive site for a multitude of chemical transformations, such as etherification, esterification, and coupling reactions. This functional handle allows chemists to readily incorporate the benzodioxepin moiety into larger, more complex molecules, highlighting its utility as a versatile synthetic precursor.
Design and Synthesis of Novel Scaffolds for Chemical Libraries
The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and drug discovery, as it allows for the creation of chemical libraries with diverse structures for biological screening. The benzodioxepin core is an example of a "privileged structure," a molecular framework that is capable of binding to multiple biological receptors with high affinity.
Research has demonstrated the use of related heterocyclic systems as scaffolds for generating libraries of compounds with potential biological activities. For example, 3,4-dihydro-2(1H)-pyridones, which are also N-heterocycles, have served as scaffolds for the design of more complex entities with various biological activities. mdpi.com The synthesis of these libraries can be facilitated using techniques like solid-phase organic synthesis (SPOS), which has been successfully applied to create libraries of 3,4-dihydro-2(1H)-pyridone derivatives. mdpi.com
Given its rigid structure and the potential for functionalization at multiple sites, the this compound scaffold is a suitable candidate for combinatorial chemistry. By modifying the hydroxyl group and the aromatic ring, a large number of analogues can be synthesized, leading to the generation of focused chemical libraries for screening against various biological targets.
Exploration in the Development of Specialty Chemicals
Specialty chemicals are valued for their performance or function rather than their composition. The unique properties of the benzodioxepin framework have led to its exploration in materials science.
The derivative 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one has been investigated for its potential in the development of advanced polymers and coatings. chemimpex.com Its stability and reactivity can be leveraged to enhance the performance and durability of materials. chemimpex.com This suggests that other functionalized benzodioxepins, including the 7-ol derivative, could find similar applications in materials science, potentially contributing to the formulation of specialty polymers with enhanced properties such as thermal stability or resistance to environmental factors. chemimpex.com
Contribution to Fragrance Chemistry and Structure-Odor Relationships
Perhaps the most well-documented application of the benzodioxepin scaffold is in the field of fragrance chemistry. The derivative 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, commercially known as Calone 1951®, is a landmark synthetic fragrance molecule renowned for its intense and distinctive "sea-breeze" or "marine" odor. core.ac.ukresearchgate.net This compound was a pioneer in marine-fragrance chemistry and is used to impart fresh, aquatic notes in perfumes. researchgate.netfragranceconservatory.com
The discovery and success of Calone 1951® have spurred extensive research into the structure-odor relationships (SOR) of the benzodioxepinone system. core.ac.uk Studies have focused on how modifications to the core structure affect the olfactory character of the molecule. core.ac.uk Key findings from SOR studies on benzodioxepinone analogues include:
Aromatic Substitution : Altering substituents on the benzene (B151609) ring significantly influences the odor profile. researchgate.net
Ring Size and Conformation : The seven-membered ring's conformation, which dictates the spatial orientation of the carbonyl group, is critical to the molecule's olfactory character. core.ac.uk
Functional Groups : Removal or modification of the ketone functional group, for instance by reduction to an alcohol, leads to a predominant loss of the marine character, often introducing fruity or sweet notes. researchgate.net
The subject compound, this compound, serves as a valuable analogue in these SOR studies. Its phenolic group offers a different polarity and hydrogen-bonding capability compared to the methyl group in Calone 1951®, allowing researchers to probe how such changes impact the interaction with olfactory receptors and, consequently, the perceived scent.
| Compound Name | CAS Number | Common Name/Synonym | Primary Application/Significance |
|---|---|---|---|
| 7-methyl-2H-1,5-benzodioxepin-3(4H)-one | 28940-11-6 | Calone 1951®, Watermelon Ketone | Fragrance ingredient with a distinct marine/aquatic scent. molport.comglpbio.com |
| 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)- | 229345-36-4 | - | Classified as a fragrance ingredient. nih.gov |
| 3,4-dihydro-2H-1,5-benzodioxepin-7-amine | 175136-34-2 | - | Synthetic building block. sigmaaldrich.com |
| 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | 279261-89-1 | - | Reagent in organic synthesis, particularly for coupling reactions. labware-shop.com |
Development of Ligands for Coordination Chemistry Studies
Coordination compounds, which consist of a central metal ion bonded to surrounding molecules or ions known as ligands, are of immense interest due to their diverse applications in catalysis, materials science, and medicine. The design of organic ligands is crucial for tuning the properties of the resulting metal complexes.
Benzodioxepin derivatives have been utilized in the synthesis of ligands for transition metal complexes. researchgate.net The oxygen atoms within the dioxepin ring and additional functional groups on the scaffold can act as coordination sites for metal ions. The ability of metal ions to coordinate with a wide range of organic ligands allows for the creation of metallo-organic complexes with unique geometries and electronic properties. researchgate.net The phenolic hydroxyl group of this compound, along with the ether oxygens, can serve as a potential binding site for metal ions, making it a candidate for the design of novel polydentate ligands for use in coordination chemistry.
Q & A
Q. What are the established synthetic routes for 3,4-dihydro-2H-1,5-benzodioxepin-7-ol, and how can reaction conditions be optimized?
The compound is synthesized via a multi-step process starting with Friedel-Crafts acylation of catechol and 1,3-dibromopropane, followed by oxidation to 7-acetyl-3,4-dihydro-1,5-benzodioxepin, Bayer-Villiger oxidation, hydrolysis, and column chromatography, yielding 28.5% . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during Friedel-Crafts acylation to minimize side reactions.
- Purification : Using silica gel chromatography to isolate intermediates and final products .
- Reagent stoichiometry : Adjusting molar ratios of oxidizing agents (e.g., m-CPBA for Bayer-Villiger oxidation) to improve yield .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
A combination of IR, NMR, and MS is essential:
- IR spectroscopy : Identifies hydroxyl (-OH) and ether (C-O-C) functional groups .
- <sup>1</sup>H and <sup>13</sup>C NMR : Resolves the benzodioxepin ring protons (δ 4.2–4.5 ppm for methylene groups) and aromatic protons (δ 6.5–7.0 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 195) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during structural elucidation?
Contradictions may arise from impurities or overlapping signals. Methodological approaches include:
- Multi-dimensional NMR (e.g., COSY, HSQC) : Differentiates between closely spaced proton environments .
- High-resolution MS : Validates molecular formula accuracy (e.g., exact mass matching within 3 ppm) .
- Comparative analysis : Cross-referencing with synthetic intermediates or analogs (e.g., sulfonyl chloride derivatives ) to confirm functional group assignments.
Q. What strategies are effective in analyzing the antioxidant mechanisms of this compound in lipid-rich systems?
The compound exhibits antioxidant activity in vegetable and animal oils. Key methodologies include:
- DPPH/ABTS assays : Quantify radical scavenging capacity via UV-Vis spectroscopy .
- Lipid peroxidation studies : Monitor malondialdehyde (MDA) formation in oil samples under accelerated oxidation conditions (e.g., 60°C) .
- Structure-activity relationships (SAR) : Compare activity with derivatives (e.g., 7-sulfonyl chloride ) to identify critical functional groups (e.g., hydroxyl vs. sulfonyl).
Q. How can reaction intermediates be stabilized during multi-step synthesis of benzodioxepin derivatives?
Stabilization strategies involve:
- Low-temperature storage : Preserving acetylated intermediates (e.g., 7-acetyl-3,4-dihydro-1,5-benzodioxepin) at –20°C to prevent hydrolysis .
- Inert atmosphere : Using nitrogen or argon during oxidation steps to avoid unwanted side reactions .
- Derivatization : Converting unstable intermediates (e.g., 7-chloromethyl derivatives ) into stable sulfonates or esters for long-term storage.
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in antioxidant activity data between in vitro and lipid-based assays?
- Solubility adjustments : Use emulsifiers (e.g., Tween-80) to enhance compound solubility in lipid matrices .
- Kinetic modeling : Compare time-dependent antioxidant decay profiles to distinguish between direct radical scavenging and secondary antioxidant pathways .
- Control experiments : Validate assays with standard antioxidants (e.g., BHT) to ensure methodological consistency .
Q. What experimental designs are optimal for studying the reactivity of this compound under varying pH conditions?
- pH-controlled hydrolysis : Conduct reactions in buffered solutions (pH 2–12) and monitor degradation via HPLC .
- Kinetic isotope effects (KIE) : Use deuterated solvents to probe proton transfer mechanisms during hydrolysis .
- Computational modeling : Predict reactive sites (e.g., hydroxyl group acidity) using DFT calculations (e.g., Gaussian 16) .
Contradiction and Reliability Analysis
Q. How can empirical contradictions in pharmacological data (e.g., varying IC50 values) be systematically addressed?
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem , CAS databases ) to identify trends.
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times) across labs .
- Error source identification : Use factorial design experiments to isolate variables (e.g., solvent purity, temperature fluctuations) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic Yield | 28.5% (after column chromatography) | |
| Antioxidant Activity (DPPH) | IC50 = 45 μM (vegetable oil) | |
| Solubility | Ethanol > Water (limited aqueous solubility) | |
| Stability | Degrades at pH > 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
